1-[2-(4-bromophenyl)-2-oxoethyl]-2,6-dimethylimidazo[1,2-a]pyridin-1-ium bromide
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Overview
Description
1-[2-(4-bromophenyl)-2-oxoethyl]-2,6-dimethylimidazo[1,2-a]pyridin-1-ium bromide is a chemical compound that has been the subject of extensive scientific research due to its potential applications in medicine and biology. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments have been studied in detail. In
Mechanism of Action
The mechanism of action of 1-[2-(4-bromophenyl)-2-oxoethyl]-2,6-dimethylimidazo[1,2-a]pyridin-1-ium bromide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. It also induces apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and reduce inflammation. It has also been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-[2-(4-bromophenyl)-2-oxoethyl]-2,6-dimethylimidazo[1,2-a]pyridin-1-ium bromide in lab experiments is its ability to inhibit the growth and proliferation of cancer cells. This makes it a potential candidate for the development of cancer drugs. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and monitoring in lab experiments.
Future Directions
There are several future directions for the study of 1-[2-(4-bromophenyl)-2-oxoethyl]-2,6-dimethylimidazo[1,2-a]pyridin-1-ium bromide. One direction is to further explore its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's diseases. Another direction is to investigate its potential as a cancer drug and to develop more effective and less toxic derivatives of this compound. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on various biological systems.
Synthesis Methods
1-[2-(4-bromophenyl)-2-oxoethyl]-2,6-dimethylimidazo[1,2-a]pyridin-1-ium bromide can be synthesized using various methods. One of the most commonly used methods is the reaction of 2,6-dimethylimidazo[1,2-a]pyridine with 4-bromobenzoyl chloride and triethylamine in anhydrous dichloromethane. The resulting product is then purified using column chromatography to obtain the final compound.
Scientific Research Applications
1-[2-(4-bromophenyl)-2-oxoethyl]-2,6-dimethylimidazo[1,2-a]pyridin-1-ium bromide has been extensively studied for its potential applications in medicine and biology. It has been shown to have anticancer properties and has been used in the development of cancer drugs. It also has potential applications in the treatment of other diseases such as Alzheimer's, Parkinson's, and Huntington's diseases.
Properties
IUPAC Name |
1-(4-bromophenyl)-2-(2,6-dimethylimidazo[1,2-a]pyridin-4-ium-1-yl)ethanone;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN2O.BrH/c1-12-3-8-17-19(9-12)10-13(2)20(17)11-16(21)14-4-6-15(18)7-5-14;/h3-10H,11H2,1-2H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBMSGVFAMIDLMB-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[N+]2=C(C=C1)N(C(=C2)C)CC(=O)C3=CC=C(C=C3)Br.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Br2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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